4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine

Antiproliferative Activity Leukemia Structure-Activity Relationship (SAR)

Researchers often face irreproducible results when using generic thiazolo[5,4-d]pyrimidine analogs in gastric cancer studies. 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine (CAS 41975-14-8) provides a validated, high-purity solution with consistent biological performance: - Potent antiproliferative activity against MGC-803 gastric cancer cells (IC50 = 1.03 µM) - 38-fold selectivity over normal GES-1 cells, minimizing off-target effects - Induces caspase-3/PARP-1-dependent apoptosis and mitochondrial depolarization in HL-60 cells (8-20 µM) - Serves as a critical selectivity control for oncology panels, with a distinct profile versus the diethylamino analog (4k) Supplied with rigorous quality control and available for immediate global shipment.

Molecular Formula C9H9ClN4OS
Molecular Weight 256.71 g/mol
CAS No. 41975-14-8
Cat. No. B1456984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine
CAS41975-14-8
Molecular FormulaC9H9ClN4OS
Molecular Weight256.71 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C(=NC(=N2)Cl)SC=N3
InChIInChI=1S/C9H9ClN4OS/c10-9-12-7(14-1-3-15-4-2-14)6-8(13-9)16-5-11-6/h5H,1-4H2
InChIKeyFDVSSSZJPRMYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorothiazolopyrimidine Morpholine Scaffold Overview


4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine is a synthetic heterocyclic compound with the molecular formula C9H9ClN4OS and a molecular weight of 256.72 g/mol . It belongs to the thiazolo[5,4-d]pyrimidine class, a family of fused bicyclic systems known as purine bioisosteres [1]. The compound is structurally characterized by a 5-chloro-substituted thiazolo[5,4-d]pyrimidine core linked at the 7-position to a morpholine ring . This specific substitution pattern differentiates it from other analogs, such as diethylamino- or piperazine-substituted derivatives, and imparts distinct physicochemical and biological properties, making it a valuable scaffold in drug discovery and chemical biology research .

Substitution Specificity of Chlorothiazolopyrimidine Morpholine


The thiazolo[5,4-d]pyrimidine core serves as a versatile template, but its biological activity is exquisitely sensitive to the nature and position of its substituents. This is clearly demonstrated by structure-activity relationship (SAR) studies. As shown in Section 3, simple substitution at the 7-position with a morpholine ring (as in the target compound) versus a diethylamino group (as in comparator 4k) results in a complete shift in cancer cell line selectivity [1]. Furthermore, even within the same morpholine-substituted series, variations in the 2-position substituent drastically alter antiproliferative potency and therapeutic index [2]. Consequently, substituting 4-(5-Chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine with a generic or closely related analog without rigorous re-validation of the specific biological model is highly likely to yield irreproducible results, compromised selectivity, or a loss of the desired functional activity.

Differentiation of Chlorothiazolopyrimidine Morpholine from Analogs


HL-60 Activity vs. Diethylamino Analog

The target compound (as analog 4a) demonstrated specific antiproliferative activity against the HL-60 human leukemia cell line. In the same study, the diethylamino-substituted analog (4k) showed no significant activity against HL-60 but was instead active against a different panel of solid tumor cell lines, including lung and epidermal cancers [1].

Antiproliferative Activity Leukemia Structure-Activity Relationship (SAR)

MGC-803 Gastric Cancer Cell Potency and Selectivity

A systematic SAR study identified that incorporating a morpholine group at the 7-position led to the most potent antiproliferative agent in the series (Compound 24). This compound not only exhibited low micromolar potency against MGC-803 gastric cancer cells but also showed a significant selectivity window over normal gastric epithelial cells [1].

Antiproliferative Activity Selectivity Index Gastric Cancer

Mitochondrial Apoptosis in HL-60 Cells

While both the morpholine analog (4a) and the diethylamino analog (4k) can induce apoptosis, their mechanisms differ in terms of potency and specific cellular effects. Compound 4a was shown to induce apoptosis in HL-60 cells at 20 µM, accompanied by a loss of mitochondrial membrane potential [1].

Apoptosis Mitochondrial Membrane Potential Leukemia

Caspase-3 and PARP-1 Cleavage Confirmation

Further mechanistic analysis using western blotting confirmed that the target compound (4a) induces apoptosis through the canonical caspase pathway. Treatment with 4a resulted in the cleavage of both PARP-1 and procaspase-3, key biochemical markers of apoptosis execution [1].

Apoptosis Caspase-3 PARP-1 Western Blot

Research Applications of Chlorothiazolopyrimidine Morpholine


Lead Optimization in Gastric Cancer Drug Discovery

This compound is ideally suited as a lead compound or reference standard for medicinal chemistry programs targeting gastric adenocarcinoma. Its validated low micromolar potency (IC50 = 1.03 µM) against MGC-803 cells, combined with a favorable 38-fold selectivity window over normal GES-1 cells, makes it an excellent starting point for further SAR studies aimed at improving potency and drug-like properties [1].

Chemical Biology Probe for Apoptosis in Leukemia Models

Researchers studying apoptosis in human leukemia can employ this compound as a validated chemical tool. It has been shown to induce caspase-3 and PARP-1 dependent apoptosis and mitochondrial membrane depolarization specifically in HL-60 cells at concentrations of 8-20 µM. This provides a functional probe to dissect apoptotic pathways in this disease-relevant cellular context [2].

Selectivity Control for Solid Tumor Panels

Given its unique activity profile, this compound can serve as a critical selectivity control in broader oncology screening panels. Since the closely related diethylamino analog (4k) is active against solid tumors (lung, epidermal, glioblastoma) but not HL-60, and the target compound shows the inverse profile, they can be used as a matched pair to validate target engagement or pathway specificity in different cancer types [2].

Synthetic Intermediate for Thiazolopyrimidine Libraries

As a building block, the 5-chloro substituent and morpholine ring offer orthogonal handles for further derivatization. This compound is explicitly cited as a key intermediate for synthesizing more complex bioactive molecules targeting neurological disorders and cancer, making it a valuable asset for combinatorial chemistry and library synthesis .

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